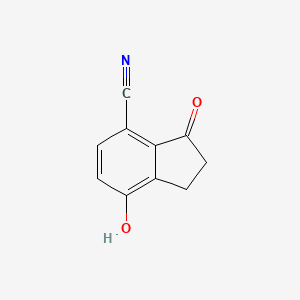
Rhinocerotinoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhinocerotinoic acid can be synthesized from sclareol, a labdane diterpene, through a series of chemical reactions . The synthesis involves oxidation and rearrangement steps to form the desired labdane structure. The absolute stereochemistry of this compound was established through this synthetic route .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Analyse Des Réactions Chimiques
Types of Reactions: Rhinocerotinoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives, which have been studied for their pharmacological properties .
Applications De Recherche Scientifique
Rhinocerotinoic acid has been extensively studied for its anti-inflammatory properties . It has shown potential in the treatment of various inflammatory conditions and diseases. Additionally, this compound has been investigated for its anti-tyrosinase and anti-diabetes effects . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of rhinocerotinoic acid involves its interaction with specific molecular targets and pathways . It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound also modulates various signaling pathways involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Rhinocerotinoic acid is unique due to its specific labdane diterpene structure and anti-inflammatory properties . Similar compounds include other labdane diterpenes such as microcarpin and microcarposide, which also exhibit anti-inflammatory and pharmacological activities . this compound stands out due to its distinct molecular structure and specific biological effects .
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(E)-5-[(8aS)-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H30O3/c1-13(11-18(22)23)7-8-15-14(2)16(21)12-17-19(3,4)9-6-10-20(15,17)5/h11,17H,6-10,12H2,1-5H3,(H,22,23)/b13-11+/t17?,20-/m1/s1 |
Clé InChI |
MSLXIYYWGHOJNU-OURDPRNRSA-N |
SMILES isomérique |
CC1=C([C@]2(CCCC(C2CC1=O)(C)C)C)CC/C(=C/C(=O)O)/C |
SMILES canonique |
CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC(=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


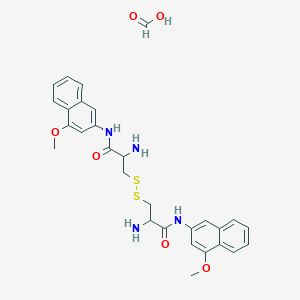
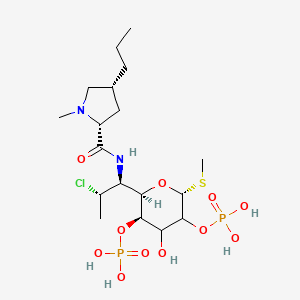
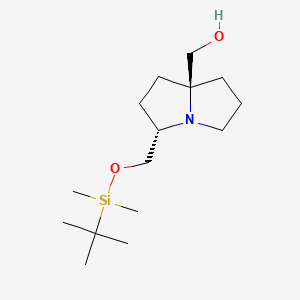
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
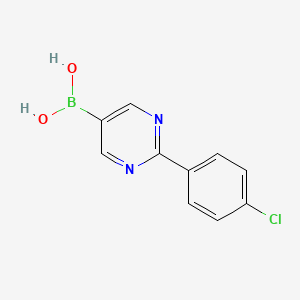
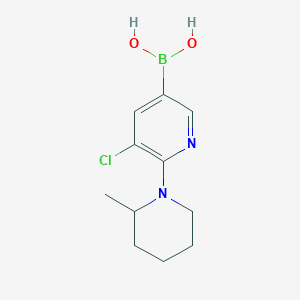
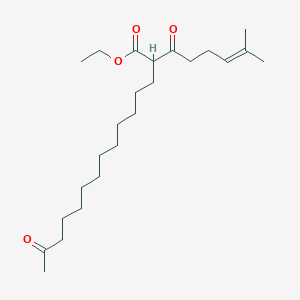

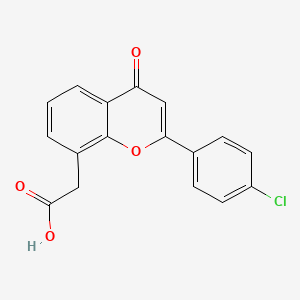
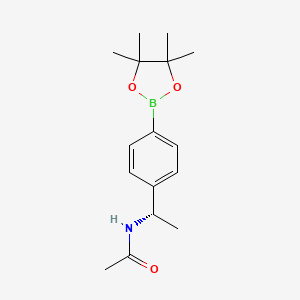
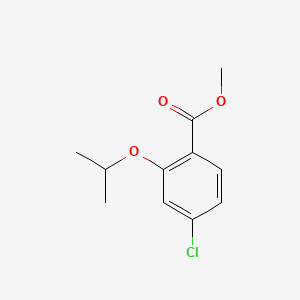
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
